Progression-Free Survival Advantage vs. Pomalidomide in Phase 3 OCEAN Trial (Direct Head-to-Head)
In the randomized, head-to-head, open-label phase 3 OCEAN trial (NCT03151811) comparing melflufen plus dexamethasone versus pomalidomide plus dexamethasone in lenalidomide-refractory multiple myeloma patients who had received 2-4 prior lines of therapy, melflufen demonstrated a statistically significant improvement in progression-free survival [1]. Median PFS was 6.8 months (95% CI 5.0-8.5) in the melflufen arm (n=246) versus 4.9 months (95% CI 4.2-5.7) in the pomalidomide arm (n=249), yielding a hazard ratio of 0.79 (95% CI 0.64-0.98; p=0.032) [1]. Among patients without prior autologous stem cell transplant (ASCT), the PFS benefit was more pronounced: median PFS was 9.3 months for melflufen versus 4.6 months for pomalidomide (HR 0.59) [2]. Overall survival in the ITT population directionally favored pomalidomide (median OS 19.8 months vs. 25.0 months; HR 1.10, 95% CI 0.85-1.44; p=0.47) [1]; however, a post-hoc subgroup analysis revealed that in patients with no prior ASCT or progression >36 months after ASCT, median OS favored melflufen (23.6 months vs. 19.8 months; HR 0.83, 95% CI 0.62-1.12) [3]. These data establish a quantitatively defined, subgroup-specific differentiation from pomalidomide that informs clinical trial design and patient selection strategies.
| Evidence Dimension | Progression-free survival (median) |
|---|---|
| Target Compound Data | 6.8 months (95% CI 5.0-8.5) |
| Comparator Or Baseline | Pomalidomide + dexamethasone: 4.9 months (95% CI 4.2-5.7) |
| Quantified Difference | +1.9 months (+39%); HR 0.79 (95% CI 0.64-0.98), p=0.032 |
| Conditions | Phase 3 OCEAN trial (NCT03151811): lenalidomide-refractory RRMM patients with 2-4 prior lines of therapy; melflufen 40 mg IV day 1 + dexamethasone 40 mg days 1,8,15,22 of 28-day cycle |
Why This Matters
This head-to-head PFS advantage directly informs procurement for clinical trials targeting lenalidomide-refractory RRMM, particularly in patients without prior ASCT.
- [1] Schjesvold FH, Dimopoulos MA, Delimpasi S, Robak P, Coriu D, Legiec W, Pour L, Špička I, Masszi T, Doronin V, Minarik J, Salogub G, Alekseeva Y, Lazzaro A, Maisnar V, Mikala G, Rosiñol L, Liberati AM, Symeonidis A, Moody V, Thuresson M, Byrne C, Harmenberg J, Bakker NA, Hájek R, Mateos MV, Richardson PG, Sonneveld P. Melflufen or pomalidomide plus dexamethasone for patients with multiple myeloma refractory to lenalidomide (OCEAN): a randomised, head-to-head, open-label, phase 3 study. Lancet Haematol. 2025;12(1):e14-e27. View Source
- [2] Oncopeptides AB. Phase 3 OCEAN Study Results Presented at 18th International Myeloma Workshop. Bioon News. 2021 Sep 12. View Source
- [3] Sonneveld P, Dimopoulos MA, Schjesvold F, Hájek R, Mateos MV, Richardson PG, et al. Benefit Versus Risk Assessment of Melflufen and Dexamethasone in Relapsed/Refractory Multiple Myeloma: Analyses From Longer Follow-up of the OCEAN and HORIZON Studies. Clin Lymphoma Myeloma Leuk. 2023;23(9):687-696. View Source
